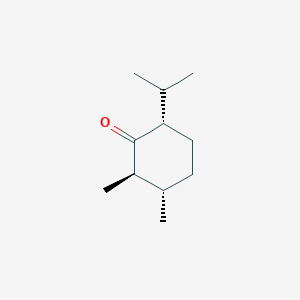
(2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one, also known as menthone, is a cyclic monoterpene ketone that is widely used in various industries, including pharmaceuticals, perfumes, and flavors. It is a colorless liquid with a minty odor and taste and is found naturally in plants such as peppermint, spearmint, and pennyroyal.
Mécanisme D'action
The exact mechanism of action of (2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, the modulation of ion channels, and the activation of transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
Menthone has been shown to exert various biochemical and physiological effects on the human body. It has been reported to reduce pain and inflammation, promote wound healing, and improve cognitive function. Menthone has also been shown to possess antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Menthone has several advantages for use in lab experiments, including its low toxicity, availability, and ease of synthesis. However, one of the limitations of (2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one is its volatility, which can make it difficult to handle and store.
Orientations Futures
There are several future directions for the research and development of (2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one. One area of interest is its potential use as a natural insecticide and repellent. Another area of interest is its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of (2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one can be achieved through various methods, including the oxidation of menthol, the isomerization of pulegone, and the cyclization of citronellal. The most common method used for the industrial production of this compound is the oxidation of menthol, which is a natural monoterpene alcohol isolated from peppermint oil.
Applications De Recherche Scientifique
Menthone has been extensively studied for its various biological and pharmacological activities. It has been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and antioxidant properties. Menthone has also been shown to exhibit insecticidal and repellent activities against various insects, including mosquitoes, flies, and cockroaches.
Propriétés
Numéro CAS |
169275-01-8 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(2R,3S,6S)-2,3-dimethyl-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-7(2)10-6-5-8(3)9(4)11(10)12/h7-10H,5-6H2,1-4H3/t8-,9+,10-/m0/s1 |
Clé InChI |
ZKFQRZOHMMMCRQ-AEJSXWLSSA-N |
SMILES isomérique |
C[C@H]1CC[C@H](C(=O)[C@@H]1C)C(C)C |
SMILES |
CC1CCC(C(=O)C1C)C(C)C |
SMILES canonique |
CC1CCC(C(=O)C1C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




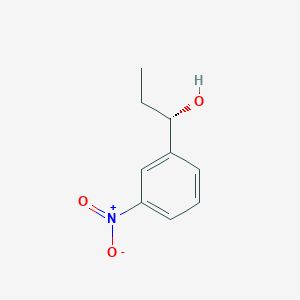
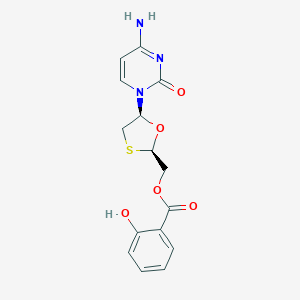
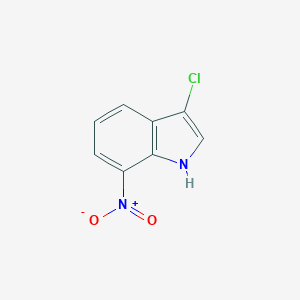
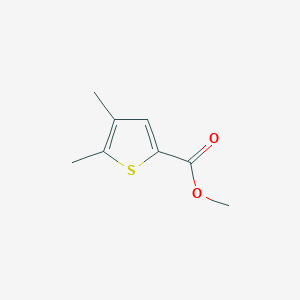
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
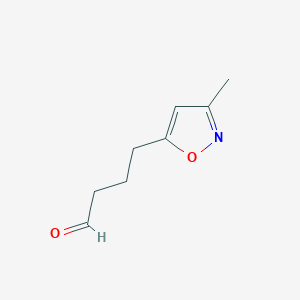
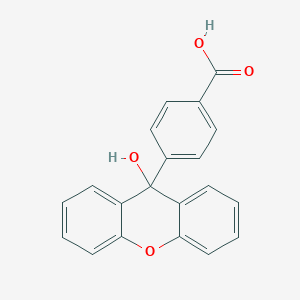
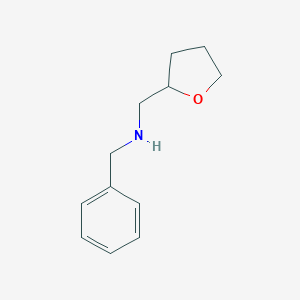
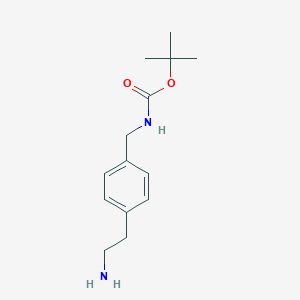

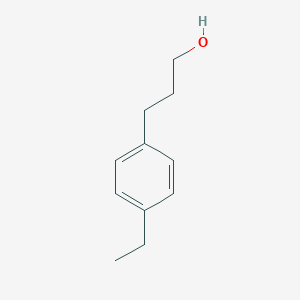
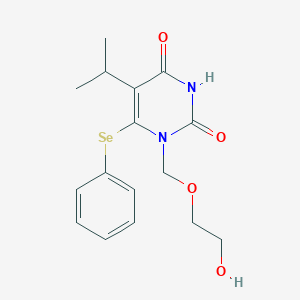
![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)